molecular formula C9H12ClN B8463287 Methanaminium, N-methyl-N-(phenylmethylene)-, chloride CAS No. 52853-20-0

Methanaminium, N-methyl-N-(phenylmethylene)-, chloride

Cat. No. B8463287
CAS RN: 52853-20-0
M. Wt: 169.65 g/mol
InChI Key: NNUFCPXGFRLSRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methanaminium, N-methyl-N-(phenylmethylene)-, chloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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properties

CAS RN

52853-20-0

Product Name

Methanaminium, N-methyl-N-(phenylmethylene)-, chloride

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

benzylidene(dimethyl)azanium;chloride

InChI

InChI=1S/C9H12N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1

InChI Key

NNUFCPXGFRLSRB-UHFFFAOYSA-M

Canonical SMILES

C[N+](=CC1=CC=CC=C1)C.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction of 32.0 ml (0.213 mol) dimethylamine solution and 8.0 ml (0.079 mol) benzaldehyde in accordance with general synthesis instructions 1 and subsequent reaction with 4.7 ml (0.079 mol) acetyl chloride in accordance with general synthesis instructions 3 gave 9.5 g (corresponding to 70.7% of the yield calculated by theory) of benzylidene-dimethyl-ammonium chloride.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (56 mmole) of N,N,N′, N′-tetramethyl-C-phenylmethanediamine (J. Am. Chem. Soc. 77 (1955) 1114-1116) were dissolved in 100 ml ether and the solution was cooled to 0° C. in an ice-bath. 4.0 ml (56 mmole) acetyl chloride were added dropwise under nitrogen. After the first drops, a white salt precipitated out and the temperature increased slightly. After 15 hours at RT, the mixture was decanted and the solid was washed three times with 100 ml ether each time, filtered over an inert gas frit under nitrogen and dried to constant weight under an oil-pump vacuum. 7.7 g benzylidenedimethylammonium chloride (80.9% of theoretical) were obtained in this manner.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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